molecular formula C5H10N2O B12369644 2-Methyl-1,3-diazinan-4-one

2-Methyl-1,3-diazinan-4-one

Cat. No.: B12369644
M. Wt: 114.15 g/mol
InChI Key: BODVLCCYJDTUKA-UHFFFAOYSA-N
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Description

2-Methyl-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-diaminopropane with a carbonyl compound, such as formaldehyde, under acidic or basic conditions to form the desired diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

2-Methyl-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane: Similar structure but without the methyl group.

    1,4-Diazinane: Another isomer with nitrogen atoms in different positions.

    Piperazine: A well-known compound with a similar ring structure but different functional groups.

Uniqueness

2-Methyl-1,3-diazinan-4-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other diazinanes and piperazines, offering specific advantages in certain applications.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2O/c1-4-6-3-2-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

BODVLCCYJDTUKA-UHFFFAOYSA-N

Canonical SMILES

CC1NCCC(=O)N1

Origin of Product

United States

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